molecular formula C7H8BrNO2 B3058267 2-Bromo-5-(methoxymethoxy)pyridine CAS No. 886980-61-6

2-Bromo-5-(methoxymethoxy)pyridine

Cat. No.: B3058267
CAS No.: 886980-61-6
M. Wt: 218.05
InChI Key: KUSXPMKNOAIBPY-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the CAS number 886980-61-6 . It has a molecular weight of 218.05 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 218.05 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Spectroscopic and Optical Studies

Compounds closely related to 2-Bromo-5-(methoxymethoxy)pyridine have been characterized using spectroscopic techniques to determine their structural and optical properties. For example, spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also explored the non-linear optical (NLO) properties and antimicrobial activities of the compound, highlighting its potential in material science and biochemistry (Vural & Kara, 2017).

Antiviral Activity

Derivatives of pyridine, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been synthesized and tested for antiviral activity. These compounds showed notable inhibitory activity against retroviruses, making them of interest for pharmaceutical research focused on viral infections (Hocková et al., 2003).

Application in Total Synthesis

The selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic systems, related to the target molecule, has been utilized for the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. This showcases the compound's role in facilitating complex organic syntheses, contributing to the development of new drugs and chemicals (Baeza et al., 2010).

Antibacterial Activity

Synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which bear structural similarities to this compound, has shown significant antimicrobial activity. Such studies are crucial for the development of new antibiotics and understanding the structure-activity relationship of pyridine derivatives (Bogdanowicz et al., 2013).

Heterocyclic Synthesis

The compound has potential applications in the synthesis of heterocyclic compounds, a key area in medicinal chemistry. For instance, functionalized pyridylboronic acids have been synthesized and shown to undergo palladium-catalyzed cross-coupling reactions, yielding novel heteroarylpyridine derivatives. This highlights its utility in creating bioactive molecules for drug discovery (Parry et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-(methoxymethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in metabolic processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation. These effects include changes in gene expression and cellular metabolism that persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. These interactions can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations can influence its activity and interactions with other biomolecules, leading to changes in cellular processes .

Properties

IUPAC Name

2-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXPMKNOAIBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726400
Record name 2-Bromo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886980-61-6
Record name 2-Bromo-5-(methoxymethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopyridin-3-ol (25 g, 144 mmol) in DMF (300 mL) at 0° C. under N2 is added portionwise NaH (5.7 g, 144 mmol) over 5 min. The reaction was stirred 1 h, then chloro(methoxy)methane (12 g, 144 mmol) was added and the reaction stirred an additional 1 h at 0° C. Saturated sodium bicarbonate (500 mL) was added slowly and the suspension stirred 30 min and warmed to rt. The solution was extracted with EtOAc (3×400 mL), the combined organic layers washed with H2O (500 mL), saturated NaCl (500 mL), dried (Na2SO4), and concentrated in vacuo to give the title compound as a brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methoxymethyl chloride (73 ml) was added to a tetrahydrofuran (1.3 L) solution of 6-bromo-3-pyridinol (129 g) thus obtained, and sodium hydride (40% liquid paraffin added, 32 g) was added to it in such a manner that the inner temperature could not be above −10° C. Water was added, and extracted with ethyl acetate, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and this was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 8/1) to obtain the entitled compound as a colorless oily substance.
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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